

# Unraveling the Thermal Stability of C.I. Disperse Red 43: A Technical Guide

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## Compound of Interest

Compound Name: C.I. Disperse Red 43

Cat. No.: B1174084

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For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth analysis of the thermal degradation of **C.I. Disperse Red 43** (CAS Number: 12217-85-5), a monoazo disperse dye. Understanding the thermal stability and decomposition pathways of such dyes is critical for ensuring the quality and safety of dyed textiles and for the environmental assessment of textile industry effluents. Due to a lack of specific published data on the thermal degradation of **C.I. Disperse Red 43**, this guide synthesizes information from studies on structurally similar azo disperse dyes to provide a comprehensive overview of the analytical methodologies and potential degradation patterns.

## Chemical Profile of C.I. Disperse Red 43

Property	Value	Reference
C.I. Name	Disperse Red 43	[1]
CAS Number	12217-85-5	[1]
Molecular Formula	C <sub>17</sub> H <sub>16</sub> ClN <sub>5</sub> O <sub>3</sub>	[1]
Molecular Weight	373.79 g/mol	[1]
Chemical Class	Monoazo	[1]
Manufacturing	Diazotization of 2-chloro-4-nitrobenzenamine and coupling with N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline.	[1]

## Experimental Protocols for Thermal Analysis

The thermal degradation of disperse dyes is typically investigated using a combination of thermoanalytical and chromatographic techniques. The following protocols are representative of the methodologies employed in the field.

### Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique used to determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Objective: To determine the onset of decomposition, major decomposition stages, and residual mass of the dye.

Typical Experimental Parameters:

- Instrument: TGA/SDTA analyzer
- Sample Mass: 5-10 mg
- Heating Rate: 10 °C/min (a common rate for initial screening)

- Temperature Range: 25 °C to 800 °C
- Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50 mL/min
- Crucible: Alumina or platinum

## Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

Objective: To identify phase transitions such as melting, crystallization, and glass transitions, as well as to determine the enthalpy changes associated with decomposition.

Typical Experimental Parameters:

- Instrument: DSC analyzer
- Sample Mass: 2-5 mg
- Heating Rate: 10 °C/min
- Temperature Range: 25 °C to 400 °C (or up to the onset of major decomposition)
- Atmosphere: Nitrogen, at a flow rate of 50 mL/min
- Crucible: Sealed aluminum pans

## Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

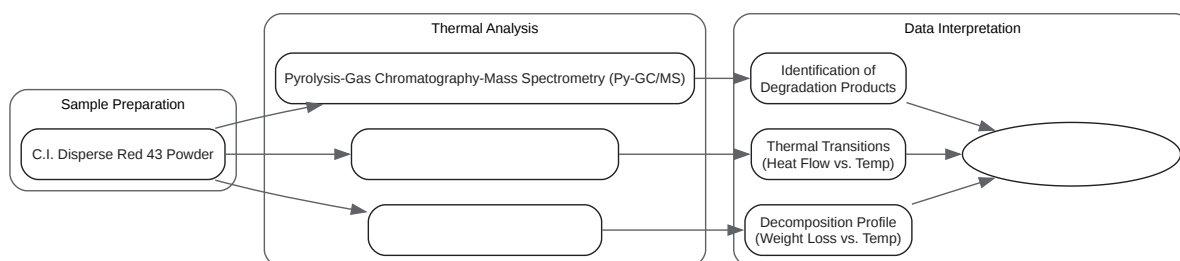
Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.

Objective: To elucidate the degradation mechanism by identifying the chemical structures of the pyrolysis products.

Typical Experimental Parameters:

- **Pyrolyzer:** A micro-furnace or filament-type pyrolyzer directly coupled to the GC inlet.
- **Pyrolysis Temperature:** A range of temperatures can be investigated (e.g., 300 °C, 500 °C, 700 °C) to observe the evolution of different degradation products.
- **GC Column:** A non-polar or medium-polarity column (e.g., DB-5ms) is typically used for the separation of a wide range of organic compounds.
- **GC Oven Program:** A temperature ramp from a low initial temperature (e.g., 40 °C) to a high final temperature (e.g., 300 °C) to elute the separated compounds.
- **MS Detector:** Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra for library matching.

## Visualization of Experimental Workflow



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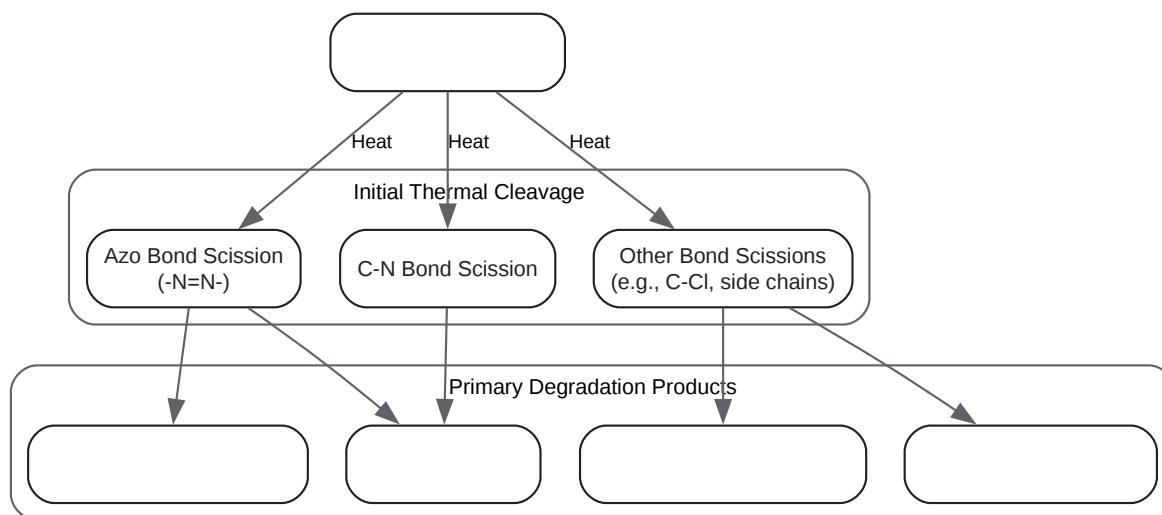
Caption: A generalized workflow for the thermal degradation analysis of a disperse dye.

## Potential Thermal Degradation Pathway

The thermal degradation of azo dyes like **C.I. Disperse Red 43** is expected to initiate at the most labile bonds within the molecule. The azo bond ( $-N=N-$ ) is a known weak point and is

susceptible to homolytic cleavage at elevated temperatures. Other potential cleavage sites include the C-N and C-Cl bonds.

Based on studies of similar azo dyes, the following is a proposed logical relationship for the initial stages of thermal degradation:



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Caption: A logical diagram illustrating the potential initial steps in the thermal degradation of **C.I. Disperse Red 43**.

## Quantitative Data from a Structurally Similar Dye

While specific quantitative data for **C.I. Disperse Red 43** is unavailable, the pyrolysis products of the structurally related C.I. Disperse Red 167 provide valuable insights into the potential degradation products.

Table 1: Main Pyrolysis Products of C.I. Disperse Red 167 at Different Temperatures

Temperature (°C)	Main Pyrolysis Products
300	Acetic acid, 1-amino-2-chloro-4-nitrobenzene
500	Increased variety of products including derivatives of aniline and phenol
700	Predominantly smaller, more stable aromatic and aliphatic fragments

Data adapted from studies on C.I. Disperse Red 167 and is intended for illustrative purposes. [2]

## Conclusion

The thermal degradation analysis of **C.I. Disperse Red 43** is crucial for a comprehensive understanding of its stability and environmental impact. Although direct experimental data for this specific dye is limited, the established analytical workflows and the degradation patterns observed for structurally similar azo disperse dyes provide a solid framework for its investigation. The primary analytical approach involves a combination of TGA, DSC, and Py-GC/MS to determine the decomposition profile, thermal transitions, and the identity of degradation products. The initial degradation is likely to proceed via the cleavage of the azo bond, leading to the formation of various aromatic amines and other substituted aromatic compounds. Further research focusing specifically on **C.I. Disperse Red 43** is warranted to establish its precise thermal degradation profile and pathways.

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## References

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